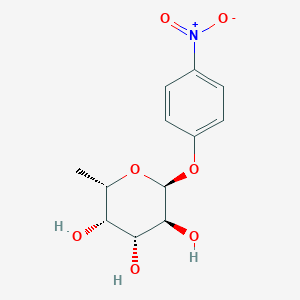

p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside

Descripción

Propiedades

IUPAC Name |

(2S,3S,4R,5S,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILIDCGSXCGACV-SQKFTNEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311214 | |

| Record name | p-Nitrophenyl α-L-fucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10231-84-2 | |

| Record name | p-Nitrophenyl α-L-fucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10231-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenylfucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010231842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl α-L-fucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl 6-deoxy-α-L-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside: Structure, Synthesis, and Application in Glycosidase Assays

This guide provides a comprehensive technical overview of p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside, a chromogenic substrate of significant interest for researchers in enzymology and drug development. We will delve into its chemical architecture, explore a rational synthetic approach, and provide a detailed, field-proven protocol for its application in the characterization of specific glycoside hydrolases.

Introduction: The Significance of Chromogenic Substrates in Enzyme Kinetics

The study of glycoside hydrolases, enzymes that catalyze the cleavage of glycosidic bonds, is fundamental to understanding a vast array of biological processes, from cellular metabolism to pathogenesis. The use of chromogenic substrates, such as p-Nitrophenyl (pNP) glycosides, has revolutionized the field by providing a simple and continuous spectrophotometric method for measuring enzyme activity. The enzymatic hydrolysis of a pNP-glycoside releases p-nitrophenol, which, under alkaline conditions, ionizes to the p-nitrophenolate anion, a species with a distinct yellow color that can be quantified by measuring its absorbance at approximately 405 nm. This direct relationship between color development and enzymatic activity allows for the precise determination of kinetic parameters like K_m and V_max.

p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside is a specialized substrate designed to probe the active sites of glycosidases that recognize L-galactose, with a specific modification at the 6-position. The absence of the hydroxyl group at this position can provide critical insights into the hydrogen-bonding network and steric constraints within the enzyme's active site.

Chemical Structure and Properties

The chemical structure of p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside consists of a 6-deoxy-alpha-L-galactopyranose moiety linked via an alpha-glycosidic bond to a p-nitrophenyl group at the anomeric carbon. The "6-deoxy" designation indicates that the hydroxyl group at the C6 position of the galactose ring is replaced with a hydrogen atom. This seemingly minor alteration can have a profound impact on its recognition and hydrolysis by specific enzymes.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₇ | Inferred from structure |

| Molecular Weight | 285.25 g/mol | Inferred from structure |

| Appearance | Typically a white to off-white crystalline solid | |

| Solubility | Soluble in water and polar organic solvents |

The key to its utility lies in the p-nitrophenyl aglycone. The glycosidic bond is stable under neutral and acidic conditions but is susceptible to enzymatic cleavage. Upon hydrolysis, the released p-nitrophenol exhibits a pKa of approximately 7.0, meaning that at alkaline pH (typically pH 9.0-10.5), it is predominantly in its phenolate form, which strongly absorbs light in the 400-420 nm range.

Synthesis of p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside

The synthesis of p-nitrophenyl glycosides generally involves the reaction of a suitably protected glycosyl halide or acetate with p-nitrophenol. For p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside, a plausible synthetic route would start from L-rhamnose (6-deoxy-L-mannose), which is structurally related to 6-deoxy-L-galactose, or more directly from a protected form of L-fucose (6-deoxy-L-galactose). A general strategy is outlined below, drawing from established methods for glycoside synthesis.

Proposed Synthetic Workflow:

Caption: Experimental workflow for a typical enzymatic assay using a p-nitrophenyl-based substrate.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Substrate Stock Solution (e.g., 10 mM): Dissolve a calculated amount of p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside in the Assay Buffer. Gentle warming may be necessary to fully dissolve the substrate.

-

Enzyme Solution: Prepare a series of dilutions of the enzyme in cold Assay Buffer. The optimal dilution should result in a linear rate of product formation over the desired time course.

-

p-Nitrophenol Standard Curve: Prepare a series of known concentrations of p-nitrophenol in the Assay Buffer (e.g., 0 to 200 µM).

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 50 µL of Assay Buffer and 25 µL of the diluted enzyme solution.

-

Substrate Blank: Add 75 µL of Assay Buffer. This control accounts for any non-enzymatic hydrolysis of the substrate.

-

Enzyme Blank: Add 50 µL of Assay Buffer and 25 µL of the enzyme solution. This control accounts for any background absorbance from the enzyme preparation.

-

Standard Curve Wells: Add 100 µL of each p-nitrophenol standard concentration.

-

-

Reaction:

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the Substrate Stock Solution to the "Test" and "Substrate Blank" wells.

-

Incubate for a fixed period (e.g., 10, 20, or 30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination and Measurement:

-

Stop the reaction by adding 100 µL of Stop Solution to all wells (except the standards, which should already contain it if prepared in the final volume). The solution should turn yellow in the presence of p-nitrophenol.

-

Measure the absorbance of all wells at 405 nm using a microplate reader.

-

Data Analysis:

-

Corrected Absorbance:

-

Correct the absorbance of the "Test" wells by subtracting the absorbance of the "Enzyme Blank" and "Substrate Blank".

-

Corrected Absorbance = Abs_Test - (Abs_Enzyme_Blank + Abs_Substrate_Blank)

-

-

Quantification of p-Nitrophenol:

-

Plot the absorbance of the p-nitrophenol standards versus their known concentrations to generate a standard curve.

-

Use the linear regression equation of the standard curve (y = mx + c) to calculate the concentration of p-nitrophenol produced in the "Test" wells from their corrected absorbance values.

-

-

Calculation of Enzyme Activity:

-

Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Activity (µmol/min/mL) = (Concentration of pNP (µM) * Total Assay Volume (mL)) / (Incubation Time (min) * Volume of Enzyme (mL))

-

Field-Proven Insights and Causality

-

Substrate Specificity and the 6-Deoxy Position: The absence of the 6-hydroxyl group is a critical determinant of substrate specificity. For some glycosidases, this hydroxyl group is essential for binding through hydrogen bonding within the active site. Its removal can drastically reduce or abolish enzymatic activity. For instance, a study on α-galactosidases showed that while the 2- and 6-deoxy derivatives of p-nitrophenyl α-D-galactopyranoside were hydrolyzed by some enzymes, the 3- and 4-deoxy derivatives were not, highlighting the critical role of specific hydroxyl groups in substrate recognition. Therefore, p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside is an excellent tool to probe the necessity of the 6-hydroxyl group for the activity of L-galactose-processing enzymes.

-

Choice of Buffer and pH: The optimal pH for enzymatic activity can vary significantly between different glycosidases. It is crucial to determine the optimal pH for the enzyme under investigation by performing the assay across a range of pH values.

-

Molar Extinction Coefficient of p-Nitrophenol: The molar extinction coefficient of p-nitrophenol is pH-dependent. At alkaline pH (above its pKa of ~7), it is approximately 18,000 M⁻¹cm⁻¹. Using a standard curve for each experiment is highly recommended to account for minor variations in buffer composition and pH.

Conclusion

p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside is a valuable chemical tool for the detailed characterization of glycoside hydrolases. Its use in a well-designed enzymatic assay can provide crucial information about an enzyme's substrate specificity, particularly concerning the role of the C6 hydroxyl group in substrate binding and catalysis. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this and similar chromogenic substrates in their drug discovery and development endeavors.

References

-

Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603. (2024). PMC. [Link]

-

Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. (2022). MDPI. [Link]

-

Hydrolytic activity of alpha-galactosidases against deoxy derivatives of p-nitrophenyl alpha-D-galactopyranoside. (2000). PubMed. [Link]

-

p-nitrophenyl alpha-D-galactopyranoside | C12H15NO8. PubChem. [Link]

-

p-Nitrophenyl beta-D-galactopyranoside | C12H15NO8. PubChem. [Link]

-

Assaying Fucosidase Activity. (n.d.). Springer Nature Experiments. [Link]

-

p-Nitrophenyl alpha-D-galactopyranoside. (n.d.). Glycosynth. [Link]

-

p-Nitrophenyl Phosphate (PNPP). (n.d.). New England Biolabs. [Link]

-

Regioselective synthesis of p-nitrophenyl glycosides of β-D-galactopyranosyl-disaccharides by transglycosylation with β-D-galactosidases. (2020). ResearchGate. [Link]

- Synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-d-glucopyranosyl)-beta-D-galactopyranoside and p-nitrophenyl O-beta-D-galactopyranosyl-(1 linked to 3)-O-(2-acetamido-2

An In-depth Technical Guide to the Physical Properties of p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside

Introduction

p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside, also known as p-nitrophenyl-α-L-fucopyranoside, is a chromogenic substrate of significant interest to researchers in the fields of biochemistry, microbiology, and drug development. Its molecular structure, featuring a 6-deoxy-L-galactose (L-fucose) moiety linked to a p-nitrophenyl group, makes it an invaluable tool for the detection and characterization of specific glycoside hydrolases, particularly α-L-fucosidases. The enzymatic cleavage of the glycosidic bond releases p-nitrophenol, a yellow-colored compound under alkaline conditions, which allows for a straightforward colorimetric assay of enzyme activity. Understanding the physical properties of this substrate is paramount for its proper handling, storage, and application in sensitive enzymatic assays. This guide provides a comprehensive overview of the core physical characteristics of p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside, detailed methodologies for their determination, and insights into its application in enzyme kinetics.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside are summarized below. It is important to note that while the molecular formula and weight are exact, some physical properties like melting point and specific rotation are best confirmed empirically for each synthesized batch. The data presented here are based on available information for structurally analogous compounds.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₅NO₇ | [1] |

| Molecular Weight | 285.3 g/mol | [1] |

| Appearance | White to off-white crystalline powder | General observation for similar glycosides |

| CAS Number | 10231-84-2 | [1] |

Detailed Physical Characteristics and Determination Protocols

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature range that is a critical indicator of its purity. For p-nitrophenyl glycosides, a narrow melting range is indicative of high purity.

| Physical Property | Estimated Value | Experimental Protocol |

| Melting Point | Approx. 145-150 °C | Capillary Melting Point Method |

The capillary method is a standard technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts is observed and recorded.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the bottom of the tube.

-

Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.

Optical Rotation

As a chiral molecule, p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside will rotate the plane of polarized light. The specific rotation is a characteristic physical property that depends on the concentration of the solution, the path length of the polarimeter tube, the wavelength of the light source, and the temperature.

| Physical Property | Estimated Value | Experimental Protocol |

| Specific Rotation ([α]D) | Expected to be negative | Polarimetry |

Principle: A solution of the compound of known concentration is placed in a polarimeter, and the angle of rotation of plane-polarized light is measured.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh a sample of p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside and dissolve it in a known volume of a suitable solvent (e.g., water or methanol) in a volumetric flask.

-

Polarimeter Calibration: Calibrate the polarimeter using a blank solution (the pure solvent).

-

Sample Measurement: Fill the polarimeter tube with the prepared solution, ensuring no air bubbles are present. Place the tube in the polarimeter.

-

Angle of Rotation Measurement: Measure the observed angle of rotation (α).

-

Calculation of Specific Rotation: Calculate the specific rotation using the following formula:

[α]ᵀλ = α / (l × c)

where:

-

[α] is the specific rotation

-

T is the temperature in degrees Celsius

-

λ is the wavelength of the light source (commonly the sodium D-line, 589 nm)

-

α is the observed rotation in degrees

-

l is the path length of the polarimeter tube in decimeters (dm)

-

c is the concentration of the solution in g/mL

-

Solubility

The solubility of p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside in various solvents is a crucial parameter for preparing stock solutions for enzyme assays and other applications.

| Solvent | Qualitative Solubility |

| Water | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| N,N-Dimethylformamide (DMF) | Soluble[1] |

| Ethanol | Soluble[1] |

| Methanol | Soluble |

Principle: A small, known amount of the solute is added to a known volume of the solvent at a specific temperature, and the mixture is observed for dissolution.

Step-by-Step Methodology:

-

Sample Preparation: Weigh a small amount of p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside (e.g., 10 mg).

-

Solvent Addition: Add a small volume of the test solvent (e.g., 1 mL) to the sample in a test tube.

-

Observation: Agitate the mixture (e.g., by vortexing) and observe if the solid dissolves completely.

-

Incremental Addition: If the solid dissolves, add more solute incrementally until saturation is reached. If the solid does not dissolve, add more solvent incrementally and observe for dissolution.

-

Reporting: Report the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL).

Application in a-L-Fucosidase Activity Assays

The primary application of p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside is as a chromogenic substrate for the determination of α-L-fucosidase activity. The enzymatic hydrolysis of this substrate provides a simple and sensitive method for enzyme characterization and inhibitor screening.

Principle of the Assay:

α-L-fucosidase catalyzes the hydrolysis of the α-L-fucosidic bond in p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside, releasing L-fucose and p-nitrophenol. In an alkaline environment, p-nitrophenol is deprotonated to the p-nitrophenolate ion, which has a characteristic yellow color with a maximum absorbance at 405-420 nm. The rate of formation of the p-nitrophenolate ion is directly proportional to the α-L-fucosidase activity.

Experimental Workflow for a-L-Fucosidase Assay

Caption: Workflow for a typical α-L-fucosidase activity assay.

Step-by-Step Protocol for a-L-Fucosidase Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer at the optimal pH for the α-L-fucosidase being studied (e.g., 50 mM sodium acetate buffer, pH 5.0).

-

Substrate Solution: Prepare a stock solution of p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside in the assay buffer (e.g., 10 mM).

-

Enzyme Solution: Dilute the α-L-fucosidase enzyme to an appropriate concentration in the assay buffer.

-

Stop Solution: Prepare a solution to stop the reaction and develop the color (e.g., 1 M sodium carbonate).

-

-

Reaction Setup (in a 96-well plate or microcentrifuge tubes):

-

Add a defined volume of assay buffer to each well/tube.

-

Add a specific volume of the substrate solution.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a small volume of the diluted enzyme solution.

-

Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes).

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding a volume of the stop solution. The solution should turn yellow.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at 405 nm using a spectrophotometer or microplate reader.

-

-

Calculation of Enzyme Activity:

-

Use a standard curve of p-nitrophenol to determine the amount of product formed.

-

Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.

-

Signaling Pathway of Chromogenic Detection

Caption: Principle of chromogenic detection using p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside.

Conclusion

p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside is a valuable tool for researchers studying α-L-fucosidase activity. A thorough understanding of its physical properties is essential for its effective use in the laboratory. This guide has provided a detailed overview of these properties, along with robust protocols for their determination and a practical guide to its application in enzyme assays. By following these guidelines, researchers can ensure the accuracy and reproducibility of their experimental results.

References

Sources

p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside synthesis pathway

An In-Depth Technical Guide on the Synthesis of p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside

Foreword: The Strategic Importance of a Chromogenic Substrate

In the landscape of glycoscience and clinical diagnostics, the availability of high-purity chromogenic substrates is paramount for the reliable assay of glycoside hydrolase activity. p-Nitrophenyl 6-deoxy-α-L-galactopyranoside, more commonly known as p-nitrophenyl α-L-fucopyranoside (PNP-Fuc), stands out as a critical tool for researchers. Its hydrolysis by α-L-fucosidase releases p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically, providing a direct measure of enzyme activity. Deficiencies in α-L-fucosidase are linked to fucosidosis, a severe lysosomal storage disorder, making assays involving PNP-Fuc essential for diagnostic screening and fundamental research.

This guide provides a comprehensive, field-proven pathway for the chemical synthesis of p-nitrophenyl α-L-fucopyranoside. We will move beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale for reagent selection, and the critical control points that ensure a successful and reproducible synthesis. The methodology described herein is grounded in the venerable Koenigs-Knorr glycosylation reaction, a robust and adaptable strategy for the formation of glycosidic bonds.

Part 1: Strategic Overview of the Synthesis Pathway

The synthesis of PNP-Fuc from the commercially available starting material, L-fucose, is a multi-step process that hinges on three core transformations:

-

Global Protection of Hydroxyl Groups: To prevent unwanted side reactions during glycosylation, the hydroxyl groups of L-fucose are temporarily masked with protecting groups. Acetyl groups are chosen for their ease of installation, stability, and, most importantly, their role in stereochemical control during the glycosylation step.

-

Formation of the Glycosyl Donor: The anomeric hydroxyl group is converted into a more reactive leaving group, typically a halide. This "activates" the sugar, transforming it into a potent electrophile, the glycosyl donor, ready for coupling.

-

Stereoselective Glycosylation: The activated glycosyl donor is reacted with the glycosyl acceptor, p-nitrophenol, under the promotion of a Lewis acid or heavy metal salt to form the crucial α-glycosidic linkage.

-

Global Deprotection: Finally, the acetyl protecting groups are removed under mild basic conditions to yield the target molecule in its final, unprotected form.

The entire workflow is designed to exert precise control over the stereochemistry at the anomeric center (C1), ensuring the exclusive or predominant formation of the desired α-anomer.

Caption: Overall synthetic workflow for PNP-α-L-Fucopyranoside.

Part 2: Detailed Experimental Protocols & Mechanistic Insights

Step 1: Per-O-acetylation of L-Fucose

Objective: To protect all hydroxyl groups of L-fucose as acetate esters, creating a stable intermediate for subsequent activation.

Protocol:

-

To a cooled (0 °C) solution of L-fucose (1.0 eq) in anhydrous pyridine, slowly add acetic anhydride (5.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by slowly pouring the mixture into ice-water.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash successively with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,2,3,4-Tetra-O-acetyl-L-fucopyranose as a syrup, which can be used directly in the next step.

Expertise & Causality:

-

Pyridine: Acts as both a solvent and a base, neutralizing the acetic acid byproduct and catalyzing the acetylation reaction.

-

Acetic Anhydride: Serves as the acetyl group donor. A significant excess ensures the reaction goes to completion.

-

Why Acetyl Groups? Acetates are robust enough to withstand the conditions of the subsequent bromination step. Critically, the C2-acetyl group provides anchimeric assistance (neighboring group participation) in the glycosylation reaction, which is key to controlling the stereochemical outcome.

Step 2: Synthesis of the Glycosyl Donor: 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl Bromide

Objective: To convert the per-acetylated fucose into a reactive glycosyl bromide, the key donor for the Koenigs-Knorr reaction.

Protocol:

-

Dissolve the crude 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (1.0 eq) in a minimal amount of dichloromethane.

-

Cool the solution to 0 °C and add a 33% solution of hydrobromic acid (HBr) in glacial acetic acid (2.0 eq).

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the mixture with dichloromethane and pour it into ice-water.

-

Separate the organic layer and wash carefully with cold saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure without heating. The resulting fucopyranosyl bromide is often unstable and should be used immediately in the next step.

Expertise & Causality:

-

HBr in Acetic Acid: This reagent facilitates the SN1-type substitution of the anomeric acetate with bromide. The reaction proceeds via an oxocarbenium ion intermediate. The thermodynamically more stable α-bromide is the major product.

-

Instability: Glycosyl halides are sensitive to moisture and heat, which can cause hydrolysis or decomposition. Immediate use is crucial for achieving high yields in the subsequent glycosylation step.

Step 3: Koenigs-Knorr Glycosylation with p-Nitrophenol

Objective: To form the α-glycosidic bond between the fucosyl donor and p-nitrophenol.

Caption: Simplified Koenigs-Knorr glycosylation mechanism.

Protocol:

-

In a flask protected from light, dissolve p-nitrophenol (1.5 eq) in anhydrous dichloromethane.

-

Add freshly prepared silver carbonate (Ag₂CO₃) (1.5 eq) and a drying agent like Drierite.

-

Stir the suspension vigorously for 30 minutes at room temperature.

-

Add a solution of the freshly prepared 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl bromide (1.0 eq) in anhydrous dichloromethane dropwise to the stirred suspension.

-

Continue stirring at room temperature for 18-24 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts. Wash the pad with dichloromethane.

-

Concentrate the filtrate and purify the residue by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to isolate the protected product, p-Nitrophenyl 2,3,4-tri-O-acetyl-α-L-fucopyranoside.

Expertise & Causality:

-

Silver Carbonate: This promoter is crucial. It acts as a halide acceptor, abstracting the bromide from the anomeric center to generate the highly electrophilic oxocarbenium ion intermediate.

-

Stereochemical Control: The presence of the acetyl group at the C2 position directs the incoming nucleophile (p-nitrophenol) to the opposite face. The C2-acetyl group forms a transient dioxolanium ion intermediate, which blocks the β-face, forcing the p-nitrophenol to attack from the α-face, resulting in the desired 1,2-trans product (which is α for L-fucose).

-

Drying Agent: Rigorously anhydrous conditions are essential to prevent hydrolysis of the glycosyl bromide and the oxocarbenium intermediate, which would lead to undesired side products.

Step 4: Zemplén Deacetylation

Objective: To remove the acetyl protecting groups to furnish the final product.

Protocol:

-

Dissolve the purified, protected glycoside (1.0 eq) in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq of a 0.5 M solution in methanol).

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

-

Neutralize the reaction by adding Amberlite IR120 (H⁺) resin until the pH is ~7.

-

Filter off the resin and wash it with methanol.

-

Concentrate the combined filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield pure p-Nitrophenyl 6-deoxy-α-L-galactopyranoside.

Expertise & Causality:

-

Sodium Methoxide: This is a classic method for de-O-acetylation, known as the Zemplén deacetylation. The methoxide ion is a strong nucleophile that attacks the carbonyl carbon of the acetate esters, leading to their cleavage via transesterification. The reaction is catalytic and proceeds under mild, basic conditions that do not cleave the acid-labile glycosidic bond.

-

Ion-Exchange Resin: This provides a simple and effective workup to neutralize the basic catalyst without introducing water, which simplifies the final product isolation.

Part 3: Data and Characterization

Successful synthesis should be validated through rigorous characterization. The following table summarizes typical data expected for the key intermediates and the final product.

| Compound | Typical Yield | Physical State | Key Characterization Data (¹H NMR, δ in ppm) |

| 1,2,3,4-Tetra-O-acetyl-L-fucopyranose | >95% | Colorless Syrup | Appearance of multiple acetate methyl singlets (~2.0-2.2 ppm). |

| 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl Bromide | (Used crude) | Unstable Syrup/Solid | Anomeric proton (H-1) signal shifts downfield to ~6.5 ppm. |

| p-Nitrophenyl 2,3,4-tri-O-acetyl-α-L-fucopyranoside | 60-75% | White/Pale Yellow Solid | Anomeric proton (H-1) appears as a doublet around 5.7-5.9 ppm with a small J-coupling (~3-4 Hz), characteristic of an α-linkage. Aromatic protons from the p-nitrophenyl group appear as two doublets (~7.2 and 8.2 ppm). Acetate methyl singlets are present. |

| p-Nitrophenyl α-L-fucopyranoside (Final Product) | >90% | White Crystalline Solid | Disappearance of all acetate methyl signals. Anomeric proton (H-1) signal shifts upfield to ~5.6 ppm. Aromatic protons are still present. Appearance of broad hydroxyl signals. |

Part 4: Alternative Approaches - The Enzymatic Route

While chemical synthesis is robust, enzymatic methods offer a greener alternative, often with exquisite stereoselectivity. The synthesis of p-nitrophenyl glycosides can sometimes be achieved through transglycosylation reactions catalyzed by glycosidases.

In this approach, an α-L-fucosidase could be used in a medium with low water activity, using an activated fucose donor (e.g., another fucosyl glycoside) and p-nitrophenol as the acceptor. The enzyme catalyzes the transfer of the fucosyl moiety to the acceptor.

Advantages:

-

Avoids the need for protection/deprotection steps.

-

Typically proceeds under mild, aqueous conditions.

-

Highly stereospecific, eliminating the formation of the β-anomer.

Challenges:

-

Reaction equilibrium often favors hydrolysis over synthesis, leading to lower yields.

-

Requires careful optimization of reaction conditions (pH, solvent, enzyme source).

-

Can be less scalable compared to traditional chemical synthesis for this specific small molecule.

This chemo-enzymatic strategy is particularly valuable for preparing derivatives where chemical methods might be cumbersome.

Conclusion

The Koenigs-Knorr reaction remains a cornerstone of carbohydrate chemistry and provides a reliable, scalable, and well-understood pathway for the synthesis of p-nitrophenyl α-L-fucopyranoside. By carefully controlling each step—from protection and activation to the stereoselective glycosylation and final deprotection—researchers can consistently produce this vital chromogenic substrate in high yield and purity. Understanding the causality behind each procedural choice is the key to troubleshooting and adapting this methodology for the synthesis of other valuable glycosides.

References

-

Watanabe, K., Matsubara, T., & Hakomori, S. (1976). Chemical synthesis of alpha-L-fucopyranosylceramide and its analogues and preparation of antibodies directed to this glycolipid. J. Biol. Chem., 251, 2385-2387. [Link]

-

Lemieux, R. U., et al. (1981). The chemical synthesis of O-alpha-L-fucopyranosyl-(1 goes to 2)-O-beta-D-galactopyranosyl-(1 goes to 3)-O-[alpha-L-fucopyranosyl-(1 goes to 4)]-2-acetamido-2-deoxy-D-glucopyranose, the Lewis b blood-group antigenic determinant. Carbohydrate Research, 96(2), 231-9. [Link]

-

Dejter-Juszynski, M., & Flowers, H. M. (1974). Synthesis of 3-O-α-l-fucopyranosyl-l-fucose and methyl 3-O-β-l-fucopyranosyl-α-l-fucopyranoside. Carbohydrate Research, 37(1), 75-79. [Link]

-

Dejter-Juszynski, M., & Flowers, H. M. (1973). Studies on the koenigs-knorr reaction. Part V. Synthesis of 2-acetamido-2-deoxy-3-O-α-L-fucopyranosyl-α-D-glucose. Carbohydrate Research, 30(2), 287-292. [Link]

-

Wikipedia contributors. (2023). Koenigs–Knorr reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Megazyme. (n.d.). 4-Nitrophenyl-α-L-fucopyranoside. [Link]

-

ResearchGate. (n.d.). Synthesis of the l‐fucosyl phosphate donor 7 and l‐fucose acceptor 9. [Link]

-

Kanie, O., et al. (1995). Synthesis of sialyl Lewis X ganglioside analogues containing modified L-fucose residues. Carbohydrate Research, 274, 137-156. [Link]

- Matta, K. L., & Barlow, J. J. (1977). Synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-d-glucopyranosyl)-beta-D-galactopyranoside and p-nitrophenyl O-beta-D-galactopyranosyl-(1 linked to 3)-O-(2-acetamido

A Scientist's Guide to p-Nitrophenyl 6-deoxy-α-L-galactopyranoside: Principle and Practice

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chromogenic substrates are indispensable tools in modern bioscience, providing a straightforward, color-based readout for enzymatic activity.[1][2] Among these, p-Nitrophenyl 6-deoxy-α-L-galactopyranoside (pNP-6-deoxy-α-L-gal) stands out for its specific application in the detection and quantification of α-L-fucosidase. This guide delves into the core biochemical principles governing its use, provides detailed, field-tested protocols for robust assay design, and explores its critical applications in disease diagnosis and cancer research. By understanding the causality behind the methodology, researchers can harness the full potential of this substrate for generating reliable and reproducible data.

The Core Principle: A Tale of Two Moieties

The efficacy of pNP-6-deoxy-α-L-gal as a chromogenic substrate lies in its clever molecular design, which consists of two key parts: a specific recognition moiety and a reporter group.[2] The intact molecule is colorless and stable, but in the presence of its target enzyme, it undergoes a transformation that produces a vibrant, quantifiable color.[1][3]

The Recognition Moiety: 6-deoxy-α-L-galactopyranoside

This component, structurally equivalent to L-fucose, is the key that fits the lock of a specific enzyme: α-L-fucosidase (EC 3.2.1.51) . This enzyme's natural role is to hydrolyze terminal α-L-fucosyl residues from glycoproteins and glycolipids. The substrate's design mimics this natural target, ensuring high specificity for α-L-fucosidase activity.

The Reporter Group: p-Nitrophenyl (pNP)

The p-Nitrophenyl group is the chromogenic engine of the substrate. When glycosidically linked to the fucose analog, it is colorless. However, upon enzymatic cleavage, p-nitrophenol (pNP) is liberated. In an alkaline environment, pNP is deprotonated to form the p-nitrophenolate ion, which exhibits a strong, bright yellow color with a maximum absorbance around 400-405 nm.[4][5] The intensity of this color is directly proportional to the amount of pNP released, and thus, to the activity of the α-L-fucosidase enzyme.[3]

The Enzymatic Reaction

The overall process can be summarized in two steps:

-

Enzymatic Hydrolysis: α-L-fucosidase recognizes and binds to the fucose moiety of the substrate. It then catalyzes the hydrolysis of the glycosidic bond, releasing L-fucose and p-nitrophenol. This reaction is optimally carried out at an acidic pH, typically between 5.0 and 6.5, which mirrors the natural lysosomal environment of the enzyme.[4][6]

-

Chromophore Development: The reaction is terminated by the addition of a high-pH stop solution, such as sodium carbonate or a borate buffer (pH >9.8).[4][7] This alkaline shift serves two purposes: it instantly halts the enzymatic reaction and deprotonates the liberated p-nitrophenol, allowing the yellow p-nitrophenolate ion to form for spectrophotometric quantification.

Caption: Enzymatic hydrolysis and color development pathway.

Designing a Self-Validating Assay: From Theory to Benchtop

A robust experimental design is paramount for trustworthy results. This involves careful consideration of reaction parameters and the inclusion of appropriate controls to create a self-validating system.

Causality Behind Experimental Choices

-

pH Optimization: The assay involves a critical pH dichotomy. While α-L-fucosidase activity is maximal at an acidic pH (e.g., 5.5), the p-nitrophenolate chromophore requires a high pH (>9.5) for detection.[4] This necessitates a two-step process: incubation at an optimal acidic pH followed by quenching with an alkaline stop solution.

-

Substrate Concentration: To ensure the reaction rate is proportional to the enzyme concentration (and not limited by substrate availability), the concentration of pNP-6-deoxy-α-L-gal should be at or above its Michaelis-Menten constant (Km). A typical final concentration is 5.0 mM.[4][6]

-

Linearity of Reaction: The incubation time must be within the linear range of the reaction, where the product formation is constant over time. This is determined empirically by running a time-course experiment. For typical sample types, a 10-20 minute incubation is common.[4][8]

Detailed Experimental Protocol

This protocol provides a framework for measuring α-L-fucosidase activity in biological samples.

1. Reagent Preparation:

-

Assay Buffer: 100 mM Sodium Citrate Buffer, pH 5.5 at 25°C.[4]

-

Substrate Solution: 10 mM p-Nitrophenyl α-L-Fucopyranoside in deionized water.[4]

-

Stop Solution: 200 mM Borate Buffer, pH 9.8 at 25°C.[4]

-

pNP Standard: A series of known concentrations of p-nitrophenol (e.g., 0-250 µM) in Assay Buffer to generate a standard curve.

2. Assay Procedure:

-

Setup: In a 96-well plate, prepare the following wells in duplicate or triplicate:

-

Blanks: Contain sample but receive Stop Solution before the Substrate Solution.

-

Standards: Contain the pNP standard dilutions.

-

Samples: Contain the biological samples (e.g., cell lysate, serum).[7]

-

-

Reaction Initiation: Add 20 µL of sample or standard to the appropriate wells. Add 80 µL of Assay Buffer.

-

Incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C). To start the reaction, add 100 µL of pre-warmed Substrate Solution to all wells except the standards. Mix gently.[8] Incubate for a predetermined time (e.g., 20 minutes).

-

Reaction Termination: Add 100 µL of Stop Solution to all wells.[8]

-

Measurement: Read the absorbance of the plate at 405 nm using a microplate reader.[7]

3. Data Analysis:

-

Subtract the absorbance of the blank from the sample readings.

-

Plot the absorbance of the pNP standards versus their concentration to generate a standard curve. Determine the linear regression equation (y = mx + c).

-

Use the slope (molar extinction coefficient) from the standard curve to calculate the concentration of pNP produced in each sample.

-

Calculate enzyme activity, often expressed in Units/L or nmol/min/mg of protein, based on the amount of pNP produced, the incubation time, and the sample volume/protein concentration.[9]

Caption: A streamlined experimental workflow for α-L-fucosidase assay.

Applications in Diagnostics and Drug Development

The measurement of α-L-fucosidase activity is not merely an academic exercise; it has significant clinical and pharmaceutical relevance.

Clinical Diagnostics: Fucosidosis

Fucosidosis is a rare, autosomal recessive lysosomal storage disease caused by deficient α-L-fucosidase activity.[10] This deficiency leads to the accumulation of fucose-containing compounds in various tissues, resulting in severe neurological damage, growth retardation, and other clinical manifestations.[11] The gold standard for diagnosing fucosidosis is the direct measurement of α-L-fucosidase activity in patient samples like leukocytes or cultured fibroblasts, for which pNP-6-deoxy-α-L-gal is a key substrate.[10][11] A significantly reduced or absent enzyme activity (e.g., values below 0.32 nmol/min/mg protein) is consistent with a diagnosis.[9][10]

Cancer Biomarker Research

Elevated serum levels of α-L-fucosidase have been identified as a potential biomarker for several malignancies, most notably hepatocellular carcinoma (HCC).[12][13][14] Studies have shown that serum α-L-fucosidase activity is significantly higher in HCC patients compared to healthy controls or patients with non-cancerous liver cirrhosis.[13][14] This makes the enzyme assay a valuable tool in cancer research for:

-

Early Detection: Aiding in the diagnosis of HCC, sometimes earlier than other markers.[12]

-

Prognostication: Correlating enzyme levels with patient survival outcomes.[12]

-

Monitoring Treatment: Tracking the drop in enzyme activity following successful therapeutic intervention.[13] The enzyme's activity has also been investigated in other cancers, including ovarian, breast, and colorectal cancer, though its role can vary between tumor types.[15]

Drug Development

In the context of drug discovery, this chromogenic assay provides a robust platform for high-throughput screening (HTS) of compound libraries to identify novel inhibitors or modulators of α-L-fucosidase. Such compounds could have therapeutic potential in cancers where fucosidase activity is implicated in disease progression. The simplicity and reliability of the "add-mix-read" procedure make it highly amenable to automation.[8]

Quantitative Data and Troubleshooting

| Parameter | Value | Source |

| Analyte | α-L-Fucosidase (EC 3.2.1.51) | |

| Substrate | p-Nitrophenyl 6-deoxy-α-L-galactopyranoside | [4] |

| Product (Chromophore) | p-Nitrophenolate ion | [16][17] |

| Optimal Enzyme pH | ~5.0 - 6.5 | [4][6] |

| Optimal Detection pH | >9.8 | [4] |

| Detection Wavelength | 400 - 405 nm | [4][7] |

| Molar Extinction Coefficient (ε) of pNP | ~18,000 - 18,800 M⁻¹cm⁻¹ at 405 nm | [16][17][18] |

References

-

Title: Fucosidosis—Clinical Manifestation, Long-Term Outcomes, and Genetic Profile—Review and Case Series. Source: PMC (National Center for Biotechnology Information). URL: [Link]

-

Title: Fucosidosis: Alpha-fucosidase Enzyme Analysis. Source: Greenwood Genetic Center. URL: [Link]

-

Title: FUCW Alpha-Fucosidase, Leukocytes. Source: Mayo Clinic Laboratories. URL: [Link]

-

Title: Alpha-l-fucosidase: a novel serum biomarker to predict prognosis in early stage esophageal squamous cell carcinoma. Source: PMC (National Center for Biotechnology Information). URL: [Link]

-

Title: a-Fucosidase. Source: Supra-Regional Assay Service. URL: [Link]

-

Title: Alpha-L-fucosidase as a tumour marker of hepatocellular carcinoma. Source: PubMed. URL: [Link]

-

Title: Chromogenic Substrates Overview. Source: DC Fine Chemicals. URL: [Link]

-

Title: The molar extinction coefficient of p-nitrophenol at 405 nm is... Source: Transtutors. URL: [Link]

-

Title: Serum alpha-L-fucosidase. A useful marker in the diagnosis of hepatocellular carcinoma. Source: Cancer. URL: [Link]

-

Title: Prognostic and immunological role of alpha-L-fucosidase 2 (FUCA2) in hepatocellular carcinoma. Source: Translational Cancer Research. URL: [Link]

-

Title: Dual role of fucosidase in cancers and its clinical potential. Source: Bioengineered. URL: [Link]

-

Title: Test Definition: FUCW. Source: Mayo Clinic Laboratories. URL: [Link]

-

Title: Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States. Source: The Journal of Biological Chemistry. URL: [Link]

-

Title: Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2. Source: PMC (National Center for Biotechnology Information). URL: [Link]

-

Title: Modified Enzyme Substrates for the Detection of Bacteria: A Review. Source: PMC (National Center for Biotechnology Information). URL: [Link]

-

Title: Solved The molar extinction coefficient of p-nitrophenol at... Source: Chegg.com. URL: [Link]

Sources

- 1. goldbio.com [goldbio.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. diapharma.com [diapharma.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Modified Enzyme Substrates for the Detection of Bacteria: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alpha-L-Fucosidase Assay Kit (ab272525) | Abcam [abcam.com]

- 9. mayocliniclabs.com [mayocliniclabs.com]

- 10. neurology.testcatalog.org [neurology.testcatalog.org]

- 11. Fucosidosis: Alpha-fucosidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]

- 12. Alpha-l-fucosidase: a novel serum biomarker to predict prognosis in early stage esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alpha-L-fucosidase as a tumour marker of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Serum alpha-L-fucosidase. A useful marker in the diagnosis of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dual role of fucosidase in cancers and its clinical potential [jcancer.org]

- 16. neb.com [neb.com]

- 17. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]

- 18. (Solved) - The molar extinction coefficient of p-nitrophenol at 405 nm is... (1 Answer) | Transtutors [transtutors.com]

The Unseen Workhorse: A Technical Guide to p-Nitrophenyl 6-deoxy-α-L-galactopyranoside in Glycosidase Research

In the intricate world of glycobiology and enzyme kinetics, the ability to accurately detect and quantify enzyme activity is paramount. For researchers and drug development professionals investigating the roles of glycosidases, chromogenic substrates serve as indispensable tools. This guide provides an in-depth technical overview of p-Nitrophenyl 6-deoxy-α-L-galactopyranoside, a key substrate for studying a specific class of glycoside hydrolases. We will delve into its biochemical identity, the principles of its application, detailed experimental protocols, and its significance in advancing our understanding of enzymatic processes and in the pursuit of novel therapeutics.

Decoding the Substrate: More Than Just a Name

At first glance, the nomenclature "p-Nitrophenyl 6-deoxy-α-L-galactopyranoside" might seem complex. However, a fundamental principle in carbohydrate chemistry simplifies its identity. The 6-deoxy derivative of L-galactose is L-fucose. Therefore, p-Nitrophenyl 6-deoxy-α-L-galactopyranoside is biochemically synonymous with p-Nitrophenyl-α-L-fucopyranoside (pNP-α-L-Fuc) . This compound is a chromogenic substrate specifically designed for the detection and quantification of α-L-fucosidase activity.

α-L-Fucosidase is a lysosomal enzyme that plays a crucial role in the catabolism of fucose-containing glycoconjugates by hydrolyzing terminal α-L-fucosyl residues. Dysregulation of α-L-fucosidase activity has been implicated in various physiological and pathological conditions, including the rare genetic disorder fucosidosis, as well as in the progression of certain cancers and inflammatory diseases. Consequently, the ability to accurately measure the activity of this enzyme is of significant interest in both basic research and clinical diagnostics.

The Chromogenic Principle: A Visual Readout of Enzymatic Activity

The utility of p-Nitrophenyl 6-deoxy-α-L-galactopyranoside lies in its ability to generate a colored product upon enzymatic cleavage, a hallmark of chromogenic assays. The substrate itself is colorless. However, in the presence of α-L-fucosidase, the enzyme catalyzes the hydrolysis of the glycosidic bond linking the L-fucose moiety to the p-nitrophenyl group. This reaction releases L-fucose and p-nitrophenol.

Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol released, which in turn is a direct measure of the α-L-fucosidase activity in the sample.

Below is a diagram illustrating the workflow of a typical chromogenic assay using p-Nitrophenyl 6-deoxy-α-L-galactopyranoside.

Caption: Workflow of an α-L-fucosidase assay.

A Validated Protocol for the Quantification of α-L-Fucosidase Activity

The following protocol provides a robust, step-by-step methodology for determining α-L-fucosidase activity in biological samples using p-Nitrophenyl 6-deoxy-α-L-galactopyranoside. This protocol is designed to be self-validating through the inclusion of appropriate controls.

Materials and Reagents:

| Reagent | Supplier Example | Purpose |

| p-Nitrophenyl-α-L-fucopyranoside | AG Scientific | Chromogenic substrate for α-L-fucosidase. |

| α-L-Fucosidase (from bovine kidney) | Sigma-Aldrich | Positive control and for generating a standard curve. |

| Citrate Buffer (e.g., 100 mM, pH 5.3) | --- | Provides the optimal pH for α-L-fucosidase activity. |

| Stop Reagent (e.g., 0.2 M Sodium Carbonate) | --- | Stops the enzymatic reaction and raises the pH to induce color development of p-nitrophenol. |

| p-Nitrophenol | --- | Used to generate a standard curve for the quantification of the reaction product. |

| 96-well clear, flat-bottom microplate | --- | Reaction vessel for the assay. |

| Microplate reader | --- | For measuring absorbance at 405 nm. |

| Biological sample (e.g., cell lysate, serum, plasma) | --- | Source of α-L-fucosidase to be assayed. |

Experimental Protocol:

Part 1: Preparation of Reagents

-

Substrate Solution: Prepare a 10 mM stock solution of p-Nitrophenyl-α-L-fucopyranoside in the appropriate assay buffer. Gentle heating may be required for complete dissolution.

-

p-Nitrophenol Standards: Prepare a series of p-nitrophenol standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in the assay buffer. These will be used to generate a standard curve.

-

Sample Preparation: If using cell lysates, prepare them in a suitable lysis buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute samples in assay buffer as needed to ensure the enzyme activity falls within the linear range of the assay.

Part 2: Assay Procedure

-

Plate Setup: To a 96-well microplate, add the following to designated wells:

-

Standards: 100 µL of each p-nitrophenol standard.

-

Sample Wells: 10 µL of your biological sample and 80 µL of assay buffer.

-

Sample Blank: 10 µL of your biological sample and 80 µL of assay buffer.

-

Reagent Blank: 90 µL of assay buffer.

-

-

Initiate Reaction: Add 10 µL of the 10 mM p-Nitrophenyl-α-L-fucopyranoside substrate solution to the sample wells and the reagent blank. Do not add substrate to the sample blank wells.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes). The optimal incubation time may need to be determined empirically based on the sample's enzyme activity.

-

Stop Reaction: Terminate the reaction by adding 100 µL of the stop reagent to all wells (standards, samples, and blanks).

-

Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

Part 3: Data Analysis

-

Standard Curve: Subtract the absorbance of the 0 µM p-nitrophenol standard from all other standard readings. Plot the corrected absorbance values against the corresponding p-nitrophenol concentrations to generate a standard curve. Determine the equation of the line (y = mx + c) through linear regression.

-

Calculate p-Nitrophenol Concentration in Samples:

-

Correct the absorbance of each sample by subtracting the absorbance of its corresponding sample blank.

-

Use the equation from the standard curve to calculate the concentration of p-nitrophenol produced in each sample.

-

-

Determine Enzyme Activity: Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified assay conditions. The activity can be calculated using the following formula:

Activity (U/mL) = (Concentration of p-Nitrophenol (µM) * Total Assay Volume (mL)) / (Incubation Time (min) * Sample Volume (mL) * 1000)

If using cell lysates, the activity can be normalized to the protein concentration and expressed as U/mg of protein.

The logical relationship for calculating enzyme activity is depicted in the following diagram:

Caption: Data analysis workflow for enzyme activity calculation.

Applications in Research and Drug Development

The use of p-Nitrophenyl 6-deoxy-α-L-galactopyranoside as a substrate for α-L-fucosidase has broad applications across various scientific disciplines:

-

Enzyme Characterization: This substrate is fundamental in determining the kinetic parameters (Km and Vmax) of purified or recombinant α-L-fucosidase from different sources.

-

Inhibitor Screening: In the context of drug discovery, high-throughput screening of compound libraries to identify potential inhibitors of α-L-fucosidase heavily relies on this chromogenic assay due to its simplicity, reliability, and amenability to automation.

-

Disease Diagnosis and Monitoring: Elevated or deficient levels of α-L-fucosidase in serum or other biological fluids can be indicative of certain diseases. This assay provides a quantitative method for such diagnostic and monitoring purposes.

-

Biochemical Research: It is widely used to study the role of α-L-fucosidase in various biological processes, including cell signaling, development, and pathogenesis.

Concluding Remarks

p-Nitrophenyl 6-deoxy-α-L-galactopyranoside, or p-Nitrophenyl-α-L-fucopyranoside, stands as a cornerstone in the toolkit of researchers studying glycosidase biology. Its utility as a chromogenic substrate enables the straightforward and reliable quantification of α-L-fucosidase activity, facilitating a deeper understanding of this enzyme's function in health and disease. The principles and protocols outlined in this guide provide a solid foundation for its effective implementation in the laboratory, empowering scientists and drug development professionals to advance their research and contribute to the development of novel diagnostics and therapeutics.

References

- Angene Chemical. (2021). Safety Data Sheet: 3-Nitrophenyl b-D-galactopyranoside.

- CymitQuimica. CAS 3150-25-2: 3-Nitrophényl β-D-galactopyranoside.

-

Glycosynth. p-Nitrophenyl beta-D-galactopyranoside. [Link]

-

HiMedia Laboratories. p-Nitrophenyl a-D-galactopyranoside. [Link]

-

INTERCHIM. Reporter Assays kits and substrates (Enzyme Substrate). [Link]

-

Megazyme. 4-Nitrophenyl-α-L-fucopyranoside. [Link]

-

Onishi, Y., et al. (2000). Hydrolytic activity of alpha-galactosidases against deoxy derivatives of p-nitrophenyl alpha-D-galactopyranoside. Carbohydrate Research, 324(1-2), 1-6. [Link]

- Matta, K. L., & Barlow, J. J. (1977). Synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-d-glucopyranosyl)-beta-D-galactopyranoside and p-nitrophenyl O-beta-D-galactopyranosyl-(1 linked to 3)-O-(2-

The Chromogenic Keystone: A Technical Guide to the Discovery and Application of p-Nitrophenyl α-L-Fucopyranoside

Introduction: The Dawn of a Chromogenic Era in Enzymology

In the landscape of biochemical research and clinical diagnostics, the ability to quantitatively measure enzyme activity is paramount. The development of synthetic substrates that yield a colored product upon enzymatic cleavage revolutionized this field, moving it from complex, indirect measurements to straightforward, spectrophotometric analyses. Among these transformative tools, p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside, more commonly known as p-Nitrophenyl α-L-fucopyranoside (PNP-Fuc), stands as a cornerstone for the study of α-L-fucosidases. This guide provides an in-depth exploration of the discovery, history, synthesis, and multifaceted applications of this indispensable chromogenic substrate, tailored for researchers, scientists, and drug development professionals.

The Genesis: Discovery and Historical Context

The story of PNP-Fuc is intrinsically linked to the broader history of chromogenic substrates and the study of glycosidases. The early to mid-20th century saw growing interest in the enzymes that cleave sugar moieties from glycoconjugates. However, tracking their activity was often cumbersome. The breakthrough came with the introduction of nitrophenyl-based glycosides.

The seminal work that brought p-Nitrophenyl α-L-fucopyranoside to the forefront was published in 1961 by G. A. Levvy and A. McAllan in The Biochemical Journal.[1][2][3][4] In a two-part series, they first described the synthesis of a range of phenyl fucosides, including the p-nitrophenyl derivative, and then detailed their use in characterizing a "hitherto undescribed" α-L-fucosidase from mammalian tissues. This laid the fundamental groundwork for decades of research into this enzyme class.

The principle behind PNP-Fuc is elegantly simple yet powerful. The substrate itself is colorless. However, in the presence of an α-L-fucosidase, the glycosidic bond linking the fucose sugar to the p-nitrophenol is hydrolyzed. Upon release, the p-nitrophenol is ionized in an alkaline solution, producing a distinct yellow color that can be accurately quantified by measuring its absorbance at approximately 405 nm. This direct relationship between color intensity and enzymatic activity provided a robust and accessible assay for researchers.

Chemical Synthesis and Properties

The original synthesis of p-Nitrophenyl α-L-fucopyranoside, as described by Levvy and McAllan, involved the condensation of tetra-acetyl-α-L-fucosyl bromide with p-nitrophenol in the presence of a base, followed by deacetylation. Modern synthetic procedures have been refined but largely follow this classical approach.

Key Physicochemical Properties:

| Property | Value |

| Chemical Formula | C₁₂H₁₅NO₇ |

| Molecular Weight | 285.25 g/mol [5] |

| Appearance | White to light-yellow crystalline powder[6] |

| Solubility | Soluble in water, ethanol, DMSO, and DMF[5] |

| Melting Point | ~195 °C[6] |

The Biochemical Workhorse: Applications in Research and Diagnostics

The utility of p-Nitrophenyl α-L-fucopyranoside spans a wide array of scientific disciplines, from fundamental enzymology to clinical diagnostics and drug discovery.

Enzyme Kinetics and Characterization

PNP-Fuc is the go-to substrate for determining the kinetic parameters of α-L-fucosidases. Its chromogenic nature allows for continuous or stopped-rate assays to determine Michaelis-Menten constants (Kₘ) and maximum velocity (Vₘₐₓ). This is crucial for understanding the catalytic efficiency and substrate affinity of enzymes from various sources.

Table of Kinetic Parameters for α-L-Fucosidases with p-Nitrophenyl α-L-fucopyranoside:

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Reference |

| Lacticaseibacillus rhamnosus INIA P603 (AlfA) | 1.03 | 6.78 | 4.0 | [7] |

| Lacticaseibacillus rhamnosus INIA P603 (AlfB) | - | - | 5.0 | [7] |

| Lacticaseibacillus rhamnosus INIA P603 (AlfC) | - | - | 5.0 | [7] |

| Pedobacter sp. CAU209 | - | 26.3 (U/mg) | 5.0 | [8] |

| Enterococcus gallinarum ZS1 | - | - | 7.0 | [9] |

Note: Direct comparison of Vₘₐₓ values can be complex due to differing assay conditions and enzyme purity.

Clinical Diagnostics: Fucosidosis and Cancer

The measurement of α-L-fucosidase activity using PNP-Fuc is a cornerstone in the diagnosis of fucosidosis , a rare autosomal recessive lysosomal storage disease.[10][11][12][13] A deficiency in the FUCA1 enzyme leads to the accumulation of fucose-containing glycoconjugates, resulting in severe neurological and developmental problems.[12][13] Assaying α-L-fucosidase activity in patient serum, leukocytes, or fibroblasts provides a definitive diagnosis.[10][12][13] Values below a certain threshold are indicative of the disease.[14]

Furthermore, altered levels of serum α-L-fucosidase have been investigated as a potential biomarker for various cancers, including hepatocellular carcinoma, ovarian cancer, and colorectal cancer.[15] Elevated enzyme activity can be associated with tumor progression and metastasis, making the PNP-Fuc assay a valuable tool in oncological research.

Drug Discovery: Inhibitor Screening

The search for potent and specific inhibitors of α-L-fucosidase is an active area of research, with potential applications in antiviral and anticancer therapies. The PNP-Fuc assay provides a high-throughput and reliable method for screening compound libraries for inhibitory activity. A reduction in the rate of p-nitrophenol production in the presence of a test compound indicates inhibition of the enzyme.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific enzyme source and experimental goals.

Protocol 1: General Assay for α-L-Fucosidase Activity

This protocol provides a basic framework for measuring α-L-fucosidase activity.

Materials:

-

p-Nitrophenyl α-L-fucopyranoside (PNP-Fuc) stock solution (e.g., 10 mM in water or buffer)[16]

-

Assay Buffer (e.g., 100 mM sodium citrate, pH adjusted to the enzyme's optimum)[16][17]

-

Enzyme solution (diluted in assay buffer)

-

Stop Solution (e.g., 200 mM sodium borate or sodium carbonate, pH 9.8)[16][17]

-

Spectrophotometer or microplate reader capable of reading at 400-405 nm

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube or a 96-well plate. For a 1 mL final volume, add:

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).[16][17]

-

Initiate the reaction by adding 100 µL of the enzyme solution.[16]

-

Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a sufficient volume of Stop Solution (e.g., 3 mL for a 1 mL reaction).[16] This will raise the pH and develop the yellow color.

-

Measure the absorbance at 405 nm.

-

Prepare a blank by adding the enzyme solution after the Stop Solution.

-

Calculate the enzyme activity based on the molar extinction coefficient of p-nitrophenol (approximately 18,000 M⁻¹cm⁻¹ at 405 nm).

Workflow for General α-L-Fucosidase Assay:

Protocol 2: Diagnostic Assay for Fucosidosis in Human Serum

This protocol is adapted for the specific requirements of a clinical diagnostic setting.

Materials:

-

Patient serum sample

-

Control serum samples (normal and deficient)

-

PNP-Fuc solution (e.g., 2 mM in 50 mM sodium citrate buffer, pH 4.5)[18]

-

Stop Solution (e.g., 200 mM sodium borate, pH 9.8)[18]

-

Incubator at 37°C

-

Microplate reader

Procedure:

-

In a 96-well plate, add a small volume of serum (e.g., 10-20 µL) to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed PNP-Fuc solution (e.g., 25 µL).[18]

-

Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).

-

Terminate the reaction by adding a larger volume of Stop Solution (e.g., 220 µL).[18]

-

Read the absorbance at 405 nm.

-

Compare the activity in the patient sample to the control samples to determine if there is a deficiency.

Logical Flow for Fucosidosis Diagnosis:

Conclusion: An Enduring Legacy in Enzymology

From its initial synthesis in 1961, p-Nitrophenyl α-L-fucopyranoside has proven to be an exceptionally robust and versatile tool. Its simplicity, reliability, and the ease of detection of its product have solidified its place in both fundamental research and clinical applications. For scientists and drug developers, a thorough understanding of its history, properties, and experimental nuances is key to leveraging its full potential in unraveling the complexities of glycobiology and developing novel therapeutic interventions. The legacy of this chromogenic keystone will undoubtedly continue to be central to advancements in the study of α-L-fucosidases for the foreseeable future.

References

- Zielke, K., Okada, S., & O'Brien, J. S. (1972). Fucosidosis: diagnosis by serum assay of alpha-L-fucosidase. J Lab Clin Med, 79(1), 164-9.

-

Greenwood Genetic Center. (n.d.). Fucosidosis: Alpha-fucosidase Enzyme Analysis. Retrieved from [Link]

- Yildiz, Y., et al. (2023). Fucosidosis: A Review of a Rare Disease. Medicina, 59(7), 1234.

-

Mayo Clinic Laboratories. (n.d.). FUCW - Overview: Alpha-Fucosidase, Leukocytes. Retrieved from [Link]

-

Mayo Clinic Laboratories. (n.d.). Test Definition: FUCW. Retrieved from [Link]

- Levvy, G. A., & McAllan, A. (1961). Mammalian fucosidases. 1. The synthesis of substrates and inhibitors. Biochemical Journal, 80(2), 433–435.

-

Scilit. (n.d.). Mammalian fucosidases. 1. The synthesis of substrates and inhibitors. Retrieved from [Link]

- DiCioccio, R. A., et al. (1981). Synthesis and use of p-nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside for the rapid detection of substrate-specific alpha-L-fucosidases. Analytical Biochemistry, 111(1), 176-83.

-

All Journals. (n.d.). Mammalian fucosidases. 1. The synthesis of substrates and inhibitors. Retrieved from [Link]

- Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603. (2021). Scientific Reports, 11(1), 1-14.

- Shishiuchi, K., et al. (2022). Substrate Specificity of GH29 α-L-Glucosidases from Cecembia lonarensis. Journal of Applied Glycoscience, 69(2), 75-80.

- Levvy, G. A., & McAllan, A. (1961). Mammalian fucosidases. 1. The synthesis of substrates and inhibitors. Biochemical Journal, 80(2), 433–435.

- Levvy, G. A., McAllan, A., & Hay, A. J. (1962). Mammalian fucosidases. 3. β-d-Fucosidase activity and its relation to β-d-galactosidase. Biochemical Journal, 82(2), 225–232.

-

Megazyme. (n.d.). 4-Nitrophenyl-α-L-fucopyranoside. Retrieved from [Link]

- Li, Y., et al. (2023). Identification and Characterization of a Novel α-L-Fucosidase from Enterococcus gallinarum and Its Application for Production of 2′-Fucosyllactose. International Journal of Molecular Sciences, 24(14), 11681.

-

Carl ROTH. (n.d.). 4-Nitrophenyl-α-L-fucopyranoside, 100 mg. Retrieved from [Link]

- Li, F., et al. (2018). Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica. Journal of Biological Chemistry, 293(40), 15526–15535.

Sources

- 1. Mammalian fucosidases. 1. The synthesis of substrates and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 期刊界 All Journals 搜尽天下杂志 传播学术成果 专业期刊搜索 期刊信息化 学术搜索 [cnjournals.com]

- 3. scilit.com [scilit.com]

- 4. portlandpress.com [portlandpress.com]

- 5. agscientific.com [agscientific.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Nitrophenyl-alpha-L-fucopyranoside for use in research | Megazyme [megazyme.com]

- 9. Identification and Characterization of a Novel α-L-Fucosidase from Enterococcus gallinarum and Its Application for Production of 2′-Fucosyllactose [mdpi.com]

- 10. Fucosidosis: diagnosis by serum assay of alpha-L-fucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fucosidosis: Alpha-fucosidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]

- 12. Fucosidosis: A Review of a Rare Disease [mdpi.com]

- 13. FUCW - Overview: Alpha-Fucosidase, Leukocytes [mayocliniclabs.com]

- 14. mayocliniclabs.com [mayocliniclabs.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Enzyme Specificity of p-Nitrophenyl 6-deoxy-α-L-galactopyranoside

Introduction

In the landscape of glycobiology and enzyme kinetics, chromogenic substrates are indispensable tools for the elucidation of enzyme activity and specificity. Among these, p-Nitrophenyl 6-deoxy-α-L-galactopyranoside, more commonly known as p-Nitrophenyl α-L-fucopyranoside (pNP-Fuc), stands as a cornerstone for the characterization of α-L-fucosidases (EC 3.2.1.51). These enzymes play crucial roles in a myriad of biological processes, including cell adhesion, signaling, and the progression of various diseases, by catalyzing the hydrolysis of terminal α-L-fucose residues from glycoconjugates.[1][2] This guide provides a comprehensive technical overview of the enzymatic specificity surrounding pNP-Fuc, tailored for researchers, scientists, and drug development professionals. We will delve into the classification of α-L-fucosidases, the structural basis of their substrate specificity, detailed kinetic analyses, and a robust experimental protocol for their activity assessment.

The Substrate: p-Nitrophenyl α-L-fucopyranoside (pNP-Fuc)

p-Nitrophenyl α-L-fucopyranoside is a synthetic chromogenic substrate designed for the sensitive detection of α-L-fucosidase activity. The principle of its use lies in the enzymatic cleavage of the glycosidic bond, which releases p-nitrophenol.[3] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm.[4] The rate of p-nitrophenol formation is directly proportional to the α-L-fucosidase activity, allowing for a straightforward and quantitative spectrophotometric assay.

α-L-Fucosidases: Classification and Specificity

α-L-Fucosidases are a diverse group of glycoside hydrolases (GHs) that are broadly classified into different families based on their amino acid sequences in the Carbohydrate-Active enZYmes (CAZy) database.[5] The most prominent families containing α-L-fucosidases are GH29 and GH95.[3] These families differ in their catalytic mechanism, with GH29 enzymes operating via a retaining mechanism and GH95 enzymes via an inverting mechanism.[5] This guide will primarily focus on the well-studied GH29 family.

The GH29 Family: Subfamilies and Substrate Preferences

The GH29 family is further subdivided into two main subfamilies, GH29A and GH29B, based on sequence homology and substrate specificity.[6][7]

-

GH29A: This subfamily encompasses α-L-fucosidases with a relatively broad substrate specificity.[8] Enzymes in this group are capable of hydrolyzing a variety of α-L-fucosyl linkages, including α-1,2, α-1,3, α-1,4, and α-1,6.[8][9] Crucially, most GH29A fucosidases exhibit significant activity towards the synthetic substrate pNP-Fuc, making it an excellent tool for their characterization.[5] The human lysosomal α-L-fucosidase (FUCA1) is a notable member of this subfamily.[1][9]

-